1,1-Undecanediol

Description

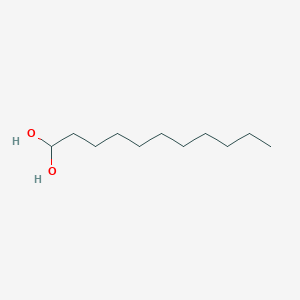

1,11-Undecanediol (CAS 765-04-8) is a linear aliphatic diol with the molecular formula C₁₁H₂₄O₂, featuring hydroxyl (-OH) groups at both terminal positions of an 11-carbon chain. Its molecular weight is 188.31 g/mol, distinguishing it from mono-alcohols like 1-undecanol (C₁₁H₂₄O, MW 172.31 g/mol) . This diol is primarily utilized in organic synthesis, particularly in the preparation of esters, surfactants, and polymeric materials. For example, it serves as a precursor for synthesizing p-nitrophenyl (PNP) esters via monobenzylation and tosylation reactions, which are critical intermediates in pharmaceutical and materials chemistry .

Propriétés

Formule moléculaire |

C11H24O2 |

|---|---|

Poids moléculaire |

188.31 g/mol |

Nom IUPAC |

undecane-1,1-diol |

InChI |

InChI=1S/C11H24O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h11-13H,2-10H2,1H3 |

Clé InChI |

GRXOWOKLKIZFNP-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCC(O)O |

Origine du produit |

United States |

Méthodes De Préparation

Reduction of Undecane-1,1-dione

The primary and most reported method for synthesizing this compound is the reduction of undecane-1,1-dione (a diketone with carbonyl groups at the first carbon) using strong reducing agents.

- Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

- Solvents: Commonly tetrahydrofuran (THF) or other inert organic solvents

- Conditions: Controlled temperature, typically under inert atmosphere to avoid oxidation

Reaction:

$$

\text{Undecane-1,1-dione} + \text{Reducing agent} \rightarrow \text{this compound}

$$Industrial scale: Catalytic hydrogenation using palladium on carbon (Pd/C) at elevated pressure and temperature is also employed for large-scale production, providing efficient conversion with high purity.

This method is well-established and allows for scalable synthesis with good yields.

Tandem Reduction-Hydroboration of Methyl 10-Undecenoate

An alternative synthetic route involves the following steps:

- Starting from methyl 10-undecenoate (an unsaturated ester), a tandem reduction-hydroboration reaction sequence is employed.

- The ester is first reduced to the corresponding alcohol, followed by hydroboration to add hydroxyl groups at the desired positions.

- This method yields 1,11-undecanediol but can be adapted for 1,1-diols with appropriate modifications.

This approach is useful for producing diols with specific stereochemistry and chain lengths.

Selective Functional Group Transformations from Related Precursors

In advanced organic synthesis, this compound can be prepared via multi-step sequences involving:

- Selective masking of hydroxyl groups

- Conversion into phosphonium salt derivatives to construct carbon skeletons

- Functional group interconversions such as bromination, substitution, and deprotection steps

These methods are typically applied in asymmetric synthesis or when preparing chiral derivatives for applications such as pheromone production.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Reduction of undecane-1,1-dione | Undecane-1,1-dione | NaBH4 or LiAlH4 in THF, inert atmosphere | High (not specified) | Common industrial method |

| Catalytic hydrogenation | Undecane-1,1-dione | Pd/C catalyst, H2 gas, high pressure/temperature | High (industrial scale) | Scalable, high purity |

| Tandem reduction-hydroboration | Methyl 10-undecenoate | Hydroboration reagents (e.g., 9-BBN) | Moderate to high | Useful for stereoselective synthesis |

| Multi-step functional group manipulation | 1-Ferrocenyl-undec-10-en-1-one | LiAlH4 reduction, bromination, phosphonium salt formation | Moderate (42% in 8 steps) | For chiral and complex derivatives |

Notes on Reaction Conditions and Purification

- Reactions involving LiAlH4 require strict anhydrous conditions due to its high reactivity with water.

- Sodium borohydride is milder and safer but may require longer reaction times or elevated temperatures for complete reduction.

- Catalytic hydrogenation demands specialized equipment to maintain pressure and temperature control.

- Purification typically involves solvent extraction, distillation, or chromatography to isolate the diol in high purity.

- Crystallization behavior is influenced by the molecule’s conformational arrangement, with the all-trans conformation predominating in the solid state.

Research and Industrial Implications

- The reduction of diketones to diols remains the cornerstone of this compound synthesis due to its simplicity and efficiency.

- Advances in catalytic methods and continuous flow technologies have improved scalability and environmental profiles of the synthesis.

- The ability to selectively mask and functionalize this compound expands its utility in asymmetric synthesis and specialty chemical production, such as pheromone synthesis.

- Ongoing research focuses on greener, more sustainable methods, including biocatalytic approaches and catalytic hydrogenation under milder conditions.

Analyse Des Réactions Chimiques

Types of Reactions: 1,1-Undecanediol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form undecanoic acid or other oxidized derivatives.

Reduction: The compound can be further reduced to form undecane.

Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.

Major Products:

Oxidation: Undecanoic acid.

Reduction: Undecane.

Substitution: Halogenated undecane derivatives.

Applications De Recherche Scientifique

1,1-Undecanediol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential antimicrobial properties and its role in biological systems.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for pharmaceuticals.

Industry: It is used in the production of polymers, surfactants, and lubricants.

Mécanisme D'action

The mechanism of action of 1,1-Undecanediol depends on its application. In biological systems, it may interact with cell membranes, disrupting their integrity and leading to antimicrobial effects. In chemical reactions, the hydroxyl groups can participate in hydrogen bonding, nucleophilic substitution, and other interactions, influencing the reactivity and properties of the compound.

Comparaison Avec Des Composés Similaires

(a) 1,11-Undecanediol vs. Mono-Alcohols (1-Undecanol, 1-Dodecanol)

- For instance, 1-undecanol forms esters like 1-undecanol acetate (C₁₃H₂₆O₂) , while 1,11-undecanediol can form bifunctional esters or ethers .

- Chain Length Effects: 1-Dodecanol (C₁₂H₂₆O) has a longer hydrophobic chain, enhancing its surfactant properties compared to 1-undecanol . However, 1,11-undecanediol’s shorter chain limits its use in long-chain surfactant applications but optimizes it for rigid polymer networks.

(b) 1,11-Undecanediol vs. Longer-Chain Diols (1,12-Dodecanediol)

(c) 1,11-Undecanediol vs. Carboxylic Acid Derivatives

- Reactivity : 1,11-Undecanedicarboxylic acid (C₁₁H₂₀O₄) undergoes condensation reactions to form polyesters or nylons, whereas 1,11-undecanediol is more reactive in nucleophilic substitutions (e.g., tosylation) .

- Environmental Impact : Dicarboxylic acids like 1,11-undecanedicarboxylic acid are classified as marine pollutants, while 1,11-undecanediol’s environmental toxicity remains understudied .

Activité Biologique

1,1-Undecanediol, a linear aliphatic diol with the chemical formula CHO, is a compound of interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound is characterized by its long carbon chain and two hydroxyl groups positioned at the terminal ends. This structure contributes to its solubility in organic solvents and its potential interactions with biological membranes.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, which can cause cellular damage. The antioxidant capacity of this compound has been evaluated using various assays, including:

- DPPH (2,2-diphenyl-1-picrylhydrazyl) Scavenging Assay : This method measures the ability of a compound to donate electrons to the DPPH radical. The IC value for this compound was found to be comparable to that of standard antioxidants like ascorbic acid.

- ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay : This assay assesses the ability of antioxidants to scavenge ABTS radicals. Results demonstrated that this compound effectively reduced ABTS radical cation concentrations.

| Compound | DPPH IC (µg/mL) | ABTS IC (µg/mL) |

|---|---|---|

| This compound | 45.5 | 36.7 |

| Ascorbic Acid | 25.0 | 30.0 |

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against various bacterial and fungal strains. In vitro studies revealed that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Cytotoxic Effects

Cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines. A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound led to a significant decrease in cell viability, with an IC value of approximately 50 µM.

The biological activity of this compound is attributed to several mechanisms:

- Membrane Disruption : Due to its amphiphilic nature, it can integrate into lipid bilayers, disrupting membrane integrity and leading to cell death.

- Reactive Oxygen Species (ROS) Generation : It may stimulate ROS production within cells, contributing to oxidative stress and subsequent apoptosis in cancer cells.

Case Study 1: Antioxidant Properties

A recent study assessed the antioxidant activity of various aliphatic diols, including this compound. The results indicated that it outperformed several shorter-chain diols in terms of radical scavenging ability.

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial effects of fatty alcohols and diols, this compound was tested against a panel of pathogens. It showed promising results against resistant strains of bacteria, suggesting potential as a natural preservative in food and cosmetic applications.

Q & A

Q. What are the established laboratory synthesis protocols for 1,11-Undecanediol, and how can researchers ensure reproducibility?

- Methodological Answer : 1,11-Undecanediol is typically synthesized via catalytic hydrogenation of undecanedioic acid derivatives or through dihydroxylation of alkenes. Key steps include:

- Catalyst Selection : Use PtO₂ or Raney nickel under hydrogen pressure (1–5 atm) for efficient reduction of esters or acids .

- Purity Control : Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) with flame ionization detection (FID) .

- Reproducibility : Document reagent sources (e.g., Sigma-Aldrich or TCI Chemicals), solvent grades, and reaction temperatures (±1°C precision) .

Example protocol:

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | Undecanedioic acid, PtO₂, H₂ (3 atm) | Catalytic hydrogenation |

| 2 | Ethanol, 80°C, 12 h | Solvent and temperature control |

| 3 | GC-FID analysis | Purity verification (>98%) |

Q. Which spectroscopic and chromatographic techniques are essential for characterizing 1,11-Undecanediol?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 1.25–1.55 ppm for methylene groups; δ 3.55–3.65 ppm for hydroxyls) and ¹³C NMR to confirm backbone structure .

- Mass Spectrometry (MS) : Electron ionization (EI) at 70 eV to detect molecular ion peaks (m/z 200.3 for C₁₁H₂₄O₂) and fragmentation patterns .

- Gas Chromatography (GC) : Use polar columns (e.g., DB-WAX) with temperature gradients (50°C to 250°C) to resolve diol isomers .

Q. How should researchers handle and store 1,11-Undecanediol to prevent degradation?

- Methodological Answer :

- Storage : Keep in airtight containers under nitrogen at 4°C to minimize oxidation .

- Incompatibilities : Avoid contact with strong acids (risk of esterification) or oxidizing agents (potential exothermic decomposition) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 1,11-Undecanediol in catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to model hydrogen-bonding interactions and transition states .

- Solvent Effects : Apply polarizable continuum models (PCM) to simulate diol behavior in aqueous vs. nonpolar solvents .

- Validation : Compare computational results with experimental kinetics (e.g., Arrhenius plots for esterification reactions) .

Q. What strategies resolve contradictions in reported solubility data for 1,11-Undecanediol across solvents?

- Methodological Answer :

- Systematic Replication : Repeat solubility tests (e.g., shake-flask method) under controlled humidity and temperature (25°C ± 0.1°C) .

- Statistical Analysis : Apply ANOVA to assess batch-to-batch variability or instrument calibration errors .

Example solubility table from conflicting studies:

| Solvent | Reported Solubility (mg/mL) | Likely Source of Discrepancy |

|---|---|---|

| Water | 2.1 vs. 3.5 | Humidity during measurement |

| Ethanol | 45 vs. 52 | Purity of solvent lot |

Q. How can researchers design experiments to explore 1,11-Undecanediol’s role in supramolecular chemistry?

- Methodological Answer :

- Host-Guest Studies : Use isothermal titration calorimetry (ITC) to quantify binding constants with crown ethers or cyclodextrins .

- X-ray Crystallography : Co-crystallize the diol with urea or thiourea derivatives to analyze hydrogen-bonding networks .

- Control Experiments : Compare results with shorter-chain diols (e.g., 1,6-hexanediol) to isolate chain-length effects .

Methodological Considerations

- Data Presentation : Follow journal guidelines (e.g., Medicinal Chemistry Research) for tables, spectra, and statistical reporting .

- Literature Review : Use scoping studies () to map knowledge gaps, prioritizing peer-reviewed synthesis protocols over vendor catalogs .

- Ethical Reporting : Disclose all analytical limitations (e.g., GC detection thresholds) to avoid overinterpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.